molecular formula C16H13F3O2 B1327925 3'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898777-66-7

3'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No.: B1327925
CAS No.: 898777-66-7
M. Wt: 294.27 g/mol
InChI Key: MHUXVXKPWUFVKO-UHFFFAOYSA-N
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Description

3'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone is a high-value chemical reagent designed for pharmaceutical research and development, particularly in the synthesis of novel active compounds. This trifluorinated propiophenone derivative is characterized by a molecular structure integrating a methoxyphenyl ring and a 3,4,5-trifluorophenyl group, a motif known to influence the pharmacokinetic and binding properties of drug candidates . The presence of fluorine atoms is a critical strategy in medicinal chemistry, often employed to enhance metabolic stability, membrane permeability, and binding affinity . This compound serves as a versatile building block in organic synthesis. Its propiophenone core is a functional intermediate for exploring structure-activity relationships (SAR) and is frequently utilized in the construction of more complex molecular architectures. Researchers value it for developing potential therapeutic agents, where its properties can be leveraged to optimize the efficacy and safety profiles of lead compounds. The compound is provided with guaranteed high purity and comprehensive analytical data (including 1 H NMR, LC-MS, and HPLC) to ensure reproducibility in your experimental workflows. Intended Use: This product is strictly for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O2/c1-21-12-4-2-3-11(9-12)15(20)6-5-10-7-13(17)16(19)14(18)8-10/h2-4,7-9H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUXVXKPWUFVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644995
Record name 1-(3-Methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-66-7
Record name 1-Propanone, 1-(3-methoxyphenyl)-3-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Reagent Formation and Reaction with Propionitrile

One of the most documented and industrially viable methods for synthesizing 3-methoxypropiophenone derivatives involves the use of Grignard reagents generated from m-methoxybromobenzene and magnesium in tetrahydrofuran (THF), catalyzed by anhydrous aluminum chloride. This method can be adapted for the trifluorophenyl-substituted derivative by using the corresponding trifluorophenyl bromide or iodide.

Procedure Summary:

  • Magnesium powder and anhydrous aluminum chloride are added to a reaction vessel equipped with a reflux condenser and dropping funnel.
  • A solution of m-methoxybromobenzene (or the trifluorophenyl analog) in THF is added slowly while maintaining the reaction temperature between 30-80°C to form the Grignard reagent.
  • After complete formation of the Grignard reagent (confirmed by refluxing for 0.5-1.0 hours), propionitrile is added dropwise under stirring.
  • The reaction mixture is stirred for an additional 1-2 hours to ensure complete conversion.
  • The reaction is quenched by slow addition of 3 mol/L hydrochloric acid under cooling to decompose the addition product.
  • The organic phase is separated, and THF is removed by distillation.
  • The crude product is purified by vacuum distillation to yield the propiophenone derivative.

Key Data from Example Synthesis of 3-Methoxypropiophenone:

Reagent Amount Role
Magnesium powder 24.0 g (1.0 mol) Formation of Grignard reagent
Anhydrous aluminum chloride 3.0 g Catalyst
m-Methoxybromobenzene 187.1 g (1.0 mol) Aryl halide for Grignard
Tetrahydrofuran (THF) 300 mL Solvent
Propionitrile 55.1 g (1.0 mol) Electrophile for ketone formation
Hydrochloric acid (3 mol/L) - Quenching agent

Reaction Conditions:

  • Temperature during Grignard formation: 50-55°C
  • Reflux time after addition: 0.5-1.0 h
  • Reaction time after propionitrile addition: 1.0-2.0 h
  • Distillation temperature: 180-185°C under reduced pressure (-0.095 MPa)

Yield and Purity:

  • Yield: 78.3%
  • Purity: >99.4% (liquid phase)

Spectroscopic Data:

  • ^1H NMR (CDCl3, 400 MHz): δ 7.52-7.46 (m, 1H, Ar-H), 7.44-7.41 (m, 2H, Ar-H), 7.22-7.19 (m, 1H, Ar-H), 3.82 (s, 3H, OCH3), 2.04 (q, 2H, CH2), 1.08 (t, 3H, CH3)
  • GC-MS m/z (%): 164 (M+, 30.21), 135 (100), 107 (60.25), 92 (30.28), 77 (63.25)

This method is scalable and suitable for industrial production due to its simplicity, solvent recyclability, and high yield.

Alternative Synthesis via Oxidation of Alcohol Intermediate

Another approach involves the preparation of the corresponding alcohol intermediate via Grignard addition to an aldehyde, followed by oxidation to the ketone.

Procedure Summary:

  • 3-(Methyloxy)benzaldehyde is reacted with ethylmagnesium bromide in diethyl ether at low temperature (ice bath) to form the secondary alcohol intermediate.
  • The reaction mixture is quenched with aqueous HCl.
  • The crude alcohol is isolated and subjected to Swern oxidation using oxalyl chloride, dimethyl sulfoxide (DMSO), and triethylamine at -78°C.
  • The reaction mixture is quenched with water, and the product is extracted and purified by silica gel chromatography.

This method affords the 3'-methoxypropiophenone with high purity after chromatographic purification.

Key Reagents and Conditions:

Reagent Amount Role
3-(Methyloxy)benzaldehyde 0.895 mL (7.34 mmol) Aldehyde starting material
Ethylmagnesium bromide (1.0 M in THF) 11.02 mL (11.02 mmol) Grignard reagent
Oxalyl chloride 0.964 mL (11.02 mmol) Oxidizing agent
Dimethyl sulfoxide (DMSO) 1.042 mL (14.69 mmol) Oxidizing agent
Triethylamine 5.12 mL (36.7 mmol) Base
Solvents: Diethyl ether, DCM - Reaction media

Reaction Conditions:

  • Grignard addition: 3 h at 0°C (ice bath)
  • Swern oxidation: -78°C, 1 h stirring after each addition
  • Purification: Silica gel chromatography with 0-25% ethyl acetate in cyclohexane gradient

Yield:

  • The isolated yield of 3'-methoxypropiophenone is reported as 1.126 g from 7.34 mmol scale, indicating moderate to good efficiency.

This method is suitable for laboratory-scale synthesis where high purity is required, though it involves more steps and chromatographic purification.

Aspect Grignard with Propionitrile (Industrial) Grignard + Swern Oxidation (Laboratory)
Starting Materials m-Methoxybromobenzene, Propionitrile 3-(Methyloxy)benzaldehyde, Ethylmagnesium bromide
Catalyst Anhydrous AlCl3 None (oxidation reagents used)
Solvent THF Diethyl ether, DCM
Reaction Temperature 30-80°C (Grignard formation), RT (reaction) 0°C to -78°C
Purification Distillation under reduced pressure Silica gel chromatography
Yield ~78% Moderate (not explicitly stated)
Scalability High (industrial scale) Moderate (laboratory scale)
Purity >99.4% High (chromatography)
Complexity Moderate Higher (multi-step, low temperature)
  • The Grignard reaction with propionitrile under AlCl3 catalysis is a robust and efficient method for synthesizing 3-methoxypropiophenone derivatives, adaptable to trifluorophenyl substitutions by using the corresponding aryl halides.
  • The use of recyclable solvents like THF and straightforward work-up procedures make this method industrially attractive.
  • The alternative Swern oxidation route provides a high-purity product but requires careful temperature control and chromatographic purification, making it more suitable for small-scale or research applications.
  • No direct literature was found specifically detailing the trifluorophenyl-substituted propiophenone synthesis; however, the methods described for 3-methoxypropiophenone are applicable with appropriate substitution of starting materials.

The preparation of 3'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone can be effectively achieved via Grignard reagent formation from substituted aryl halides followed by reaction with propionitrile, catalyzed by aluminum chloride, and subsequent work-up and purification. This method offers high yield, purity, and scalability. Alternative methods involving Grignard addition to aldehydes followed by oxidation are also viable for laboratory-scale synthesis requiring high purity. The choice of method depends on the scale, purity requirements, and available resources.

Chemical Reactions Analysis

Types of Reactions: 3’-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy and trifluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3’-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-(3-Methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
  • Molecular Formula : C₁₆H₁₃F₃O₂
  • Molecular Weight : 294.28 g/mol
  • CAS Registry Number : 898777-66-7
  • Purity : ≥97% (commonly available)

Structural Features: This compound consists of a propiophenone backbone with a methoxy group at the 3'-position of the phenyl ring and a 3,4,5-trifluorophenyl substituent at the 3-position. The trifluorophenyl group enhances lipophilicity and metabolic stability, while the methoxy group contributes to electronic modulation .

Comparison with Structural Analogs

Positional Isomers of Methoxy-Substituted Derivatives

Compounds with methoxy groups at different positions on the propiophenone ring exhibit distinct physicochemical properties:

Compound Name Methoxy Position Molecular Formula Molecular Weight (g/mol) CAS Number
2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone 2' C₁₆H₁₃F₃O₂ 294.28 898777-64-5
3'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone 3' C₁₆H₁₃F₃O₂ 294.28 898777-66-7
4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone 4' C₁₆H₁₃F₃O₂ 294.28 898777-68-9

Key Observations :

  • All three isomers share identical molecular formulas and weights, differing only in the methoxy group’s position.
  • The 4'-methoxy analog may exhibit enhanced solubility in polar solvents due to symmetry .

Carboethoxy-Substituted Analogs

Replacing the methoxy group with a carboethoxy (ester) group alters electronic and steric properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number
3'-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone COOCH₂CH₃ (ester) C₁₈H₁₅F₃O₃ 336.31 898777-78-1
This compound OCH₃ (methoxy) C₁₆H₁₃F₃O₂ 294.28 898777-66-7

Key Observations :

  • The carboethoxy derivative has a higher molecular weight (+42.03 g/mol) due to the ethyl ester group.

Fluorine-Substituted Analogs

Fluorine substitution patterns significantly influence bioactivity and stability:

Compound Name Fluorine Substitution Molecular Formula Molecular Weight (g/mol) CAS Number
3'-Fluoro-3-(3-methoxyphenyl)propiophenone 3'-F instead of OCH₃ C₁₆H₁₅FO₂ 258.29 898774-72-6
3'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone CF₃ at 3' C₁₆H₁₀F₆O 332.24 898778-33-1
This compound OCH₃ at 3' C₁₆H₁₃F₃O₂ 294.28 898777-66-7

Key Observations :

  • The 3'-fluoro analog (CAS 898774-72-6) has reduced molecular weight and fewer fluorine atoms, likely decreasing metabolic stability compared to the trifluorophenyl-containing compound .

Trimethoxy-Substituted Derivatives

Compounds with multiple methoxy groups demonstrate distinct electronic effects:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
4'-Methoxy-3-(3,4,5-trimethoxyphenyl)propiophenone 3,4,5-trimethoxyphenyl C₁₉H₂₁O₅ 329.37 110047-50-2
This compound 3,4,5-trifluorophenyl C₁₆H₁₃F₃O₂ 294.28 898777-66-7

Key Observations :

  • The trimethoxyphenyl analog (CAS 110047-50-2) lacks fluorine but has three methoxy groups, increasing electron-donating capacity and solubility in organic solvents .
  • Fluorine substitution in the trifluorophenyl derivative improves resistance to oxidative degradation compared to methoxy-rich analogs .

Biological Activity

3'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone (CAS No. 898777-66-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H14F3O\text{C}_{16}\text{H}_{14}\text{F}_3\text{O}

This structure features a methoxy group and a trifluorophenyl moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. For instance, it was tested against a range of bacterial strains with promising results.
  • Anticancer Potential : Some studies have indicated that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

The biological effects of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells. This involves the upregulation of pro-apoptotic proteins such as p53 and downregulation of anti-apoptotic proteins.
  • Cell Cycle Arrest : Research indicates that treatment with this compound can lead to G2/M phase arrest in cancer cells, thereby inhibiting their proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in MCF-7 cells
Cell Cycle RegulationG2/M phase arrest in cancer cells

Study on Antimicrobial Activity

In a study investigating the antimicrobial properties of various compounds, this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be effective at concentrations lower than many traditional antibiotics.

Study on Anticancer Activity

A notable study published in a peer-reviewed journal examined the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to:

  • A significant decrease in cell viability.
  • Induction of apoptosis as evidenced by increased caspase activity.
  • Cell cycle analysis showed a marked increase in G2/M phase arrest.

Q & A

Q. What are the common synthetic routes for 3'-methoxy-3-(3,4,5-trifluorophenyl)propiophenone, and how do they compare in terms of yield and purity?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3,4,5-trifluorophenylacetic acid and anisole derivatives under acidic catalysis (e.g., AlCl₃). Alternatively, halogen substitution on pre-formed benzophenone frameworks (e.g., replacing methoxy or fluorine groups) is viable . Yield optimization requires precise stoichiometric control of fluorinated intermediates, as excess fluorine can lead to byproducts. Purification typically involves column chromatography with hexane/ethyl acetate gradients (70:30 to 90:10) to isolate the target compound (>95% purity) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The methoxy group (-OCH₃) appears as a singlet at ~3.8 ppm (¹H) and ~55 ppm (¹³C). The trifluorophenyl moiety shows distinct splitting patterns in the aromatic region (6.8–7.2 ppm for ¹H) due to coupling with fluorine atoms .
  • IR : Strong absorbance at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch).
  • MS : Molecular ion peak at m/z 302 (M⁺) with fragmentation patterns indicating loss of methoxy (-31 Da) and fluorine groups .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound in lab settings?

  • Methodological Answer :
  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water (<0.1 mg/mL).
  • Stability : Sensitive to prolonged UV exposure due to the ketone group; store in amber vials at 4°C under inert gas (N₂/Ar) .
  • Hygroscopicity : Moderate; use desiccants during storage to prevent hydrolysis of the methoxy group .

Advanced Research Questions

Q. How can synthetic yields be improved when scaling up the production of this compound, and what are the common pitfalls?

  • Methodological Answer :
  • Catalytic Optimization : Replace AlCl₃ with recyclable Brønsted acid catalysts (e.g., triflic acid) to reduce waste and improve atom economy .
  • Microwave-Assisted Synthesis : Reduces reaction time by 40–60% while maintaining >90% yield, as demonstrated in related fluorophenyl ketone syntheses .
  • Pitfalls : Fluorine substituents can deactivate electrophilic sites, necessitating excess acylating agents. Monitor reaction progress via TLC (silica GF254, UV detection) to avoid over-alkylation .

Q. How do contradictory spectral data (e.g., unexpected splitting in NMR) arise, and how should they be resolved?

  • Methodological Answer : Contradictions often stem from:
  • Dynamic Effects : Rotational barriers in the propiophenone backbone causing signal splitting. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures .
  • Impurity Artifacts : Trace solvents (e.g., DMSO-d₆) may interact with fluorine. Confirm assignments via 2D NMR (HSQC, HMBC) and cross-validate with X-ray crystallography .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic applications?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis sets to model transition states for Friedel-Crafts reactions. Focus on electron density maps to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS. Key parameters include solvation free energy and diffusion coefficients .

Q. How can this compound be utilized in designing fluorinated polymers or supramolecular assemblies?

  • Methodological Answer :
  • Polymer Synthesis : Incorporate the trifluorophenyl group as a pendant moiety in polyesters via melt polycondensation. The fluorine enhances thermal stability (Tg > 150°C) and reduces dielectric constants .
  • Supramolecular Chemistry : Use the ketone group as a hydrogen-bond acceptor in host-guest systems. Co-crystallize with crown ethers to study π-π stacking interactions via SCXRD (Single-Crystal X-Ray Diffraction) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational data (e.g., bond lengths, reaction energies)?

  • Methodological Answer :
  • Benchmarking : Compare computed bond lengths (DFT) with experimental SCXRD data. Adjust basis sets (e.g., add polarization functions) to minimize errors (<0.02 Å deviation) .
  • Energy Corrections : Apply Grimme’s D3 dispersion corrections to DFT calculations to account for van der Waals interactions in fluorinated systems .

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